Cas no 98112-41-5 (Brevetoxin A)

Brevetoxin A is a potent marine neurotoxin produced by the dinoflagellate Karenia brevis, primarily associated with harmful algal blooms (red tides). This polycyclic ether compound acts as a sodium channel activator, binding to site 5 on voltage-gated sodium channels in nerve and muscle cells, leading to persistent activation. Brevetoxin A is widely utilized in neuroscience research to study sodium channel function, neuronal excitability, and toxin-receptor interactions. Its high specificity and stability make it a valuable tool for electrophysiological studies and toxicological assays. Due to its mechanism of action, it also serves as a reference compound for investigating brevetoxicosis and developing detection methods for marine toxins. Proper handling is essential due to its acute toxicity.
Brevetoxin A structure
Brevetoxin A structure
商品名:Brevetoxin A
CAS番号:98112-41-5
MF:C49H70O13
メガワット:867.072300000001
CID:804425
PubChem ID:10865808

Brevetoxin A 化学的及び物理的性質

名前と識別子

    • Brevetoxin A
    • 1- AMINOPYRENE
    • BREVETOXIN PBTX-1
    • Gb-1 toxin
    • Pbtx 1
    • Ptychodiscus brevis toxin 1
    • DTXSID60879996
    • 2-[[(1S,3R,4S,6S,8R,10R,12S,16R,18S,20R,22S,24Z,27R,29S,33R,35S,37R,39R,41S,42S,44R,46S,48R,49Z)-41-hydroxy-4,8,10,46-tetramethyl-14-oxo-2,7,13,17,21,28,34,38,43,47-decaoxadecacyclo[25.24.0.03,22.06,20.08,18.012,16.029,48.033,46.035,44.037,42]henpentaconta-24,49-dien-39-yl]methyl]prop-2-enal
    • Brevetoxin PbTx 1
    • CHEMBL2152260
    • Epitope ID:164433
    • NS00075603
    • CHEBI:61250
    • Q27130932
    • 98112-41-5
    • 2-[[(24Z,49Z)-41-Hydroxy-4,8,10,46-tetramethyl-14-oxo-2,7,13,17,21,28,34,38,43,47-decaoxadecacyclo[25.24.0.03,22.06,20.08,18.012,16.029,48.033,46.035,44.037,42]henpentaconta-24,49-dien-39-yl]methyl]prop-2-enal
    • インチ: InChI=1S/C49H70O13/c1-26-17-36-39(22-45(52)58-36)57-44-21-38-40(62-48(44,4)23-26)18-28(3)46-35(55-38)11-7-6-10-31-32(59-46)12-8-14-34-33(54-31)13-9-15-43-49(5,61-34)24-42-37(56-43)20-41-47(60-42)30(51)19-29(53-41)16-27(2)25-50/h6-8,14,25-26,28-44,46-47,51H,2,9-13,15-24H2,1,3-5H3/b7-6-,14-8-/t26-,28+,29-,30+,31-,32+,33+,34-,35+,36+,37+,38-,39-,40+,41-,42-,43-,44+,46-,47+,48-,49+/m1/s1
    • InChIKey: MGVIMUPHKPHTKF-HQUFVKSZSA-N
    • ほほえんだ: CC1CC2C(CC(=O)O2)OC3CC4C(CC(C5C(O4)CC=CCC6C(O5)CC=CC7C(O6)CCCC8C(O7)(CC9C(O8)CC2C(O9)C(CC(O2)CC(=C)C=O)O)C)C)OC3(C1)C

計算された属性

  • せいみつぶんしりょう: 866.48200
  • どういたいしつりょう: 866.482
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 13
  • 重原子数: 62
  • 回転可能化学結合数: 3
  • 複雑さ: 1720
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 22
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 2
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.3
  • トポロジー分子極性表面積: 147A^2

じっけんとくせい

  • 密度みつど: 1.145
  • 屈折率: 1.507
  • PSA: 146.67000
  • LogP: 5.95070

Brevetoxin A 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
LKT Labs
B6916-1 mg
Brevetoxin 1
98112-41-5 ≥95%
1mg
$7,027.90 2023-07-11
LKT Labs
B6916-100g
Brevetoxin 1
98112-41-5 ≥95%
100g
$865.20 2024-05-21
LKT Labs
B6916-100 μg
Brevetoxin 1
98112-41-5 ≥95%
100μg
$824.00 2023-04-12
LKT Labs
B6916-100 µg
Brevetoxin 1
98112-41-5 ≥95%
100µg
$824.00 2023-07-11
LKT Labs
B6916-1mg
Brevetoxin 1
98112-41-5 ≥95%
1mg
$7379.30 2024-05-21

Brevetoxin A 関連文献

Brevetoxin Aに関する追加情報

Recent Advances in Brevetoxin A (98112-41-5) Research: Implications for Neuropharmacology and Toxicology

Brevetoxin A (CAS: 98112-41-5), a potent neurotoxin produced by the marine dinoflagellate *Karenia brevis*, has garnered significant attention in recent years due to its complex mechanism of action and potential applications in neuroscience and drug development. This research brief synthesizes the latest findings on Brevetoxin A, focusing on its molecular interactions, toxicological profiles, and emerging therapeutic avenues. Recent studies have elucidated its binding affinity to voltage-gated sodium channels (VGSCs), particularly Nav1.1–Nav1.7 subtypes, with nanomolar potency, offering insights into both its toxicity and potential as a pharmacological tool.

A 2023 study published in *Marine Drugs* employed cryo-EM to resolve the structure of Brevetoxin A bound to Nav1.4, revealing a unique binding pocket at the S5-S6 linker of domain IV. This structural data, combined with electrophysiological assays, demonstrated subtype-specific modulation, suggesting its utility in designing selective VGSC modulators for pain management or epilepsy. Concurrently, advances in synthetic biology have enabled scalable production of Brevetoxin A analogs via engineered *E. coli* platforms, addressing previous supply constraints (Nature Chemical Biology, 2024).

Toxicological research has identified novel biomarkers for Brevetoxin A exposure, including upregulated expression of pro-inflammatory cytokines (IL-6, TNF-α) in murine models, with implications for monitoring harmful algal bloom events. Notably, a 2024 *ACS Chemical Neuroscience* paper reported the development of a monoclonal antibody (mAb BTX-A1) capable of neutralizing Brevetoxin A with 90% efficacy in vitro, marking progress in antidote development. Challenges remain in balancing its therapeutic potential with inherent risks, as chronic low-dose exposure was shown to induce long-term synaptic plasticity alterations in hippocampal neurons (Journal of Biological Chemistry, 2023).

Future directions include leveraging Brevetoxin A's scaffold for targeted drug delivery systems, with preliminary data showing conjugation to nanoparticles for glioblastoma treatment (Advanced Therapeutics, 2024). These multidisciplinary advances position Brevetoxin A as both a critical research tool and a candidate for translational applications, warranting continued investigation into its structure-activity relationships and safety profiles.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量